molecular formula C21H21FN4O2 B11286628 1-[3-(4-Fluorophenyl)-1H-pyrazole-5-carbonyl]-4-(4-methoxyphenyl)piperazine

1-[3-(4-Fluorophenyl)-1H-pyrazole-5-carbonyl]-4-(4-methoxyphenyl)piperazine

Cat. No.: B11286628
M. Wt: 380.4 g/mol
InChI Key: WWPHPSXAFUJWJH-UHFFFAOYSA-N
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Description

1-[3-(4-Fluorophenyl)-1H-pyrazole-5-carbonyl]-4-(4-methoxyphenyl)piperazine is a complex organic compound that features a pyrazole ring substituted with a fluorophenyl group and a piperazine ring substituted with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-Fluorophenyl)-1H-pyrazole-5-carbonyl]-4-(4-methoxyphenyl)piperazine typically involves multiple steps. One common method starts with the preparation of the pyrazole ring through the reaction of an α, β-unsaturated ketone with hydrazine derivatives, followed by oxidative aromatization . The piperazine ring can be introduced through a nucleophilic substitution reaction involving 4-methoxyphenylpiperazine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-Fluorophenyl)-1H-pyrazole-5-carbonyl]-4-(4-methoxyphenyl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole ring may yield a pyrazole oxide, while reduction of the carbonyl group may yield a hydroxyl derivative .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[3-(4-Fluorophenyl)-1H-pyrazole-5-carbonyl]-4-(4-methoxyphenyl)piperazine involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain receptors, while the piperazine ring can interact with neurotransmitter systems. The exact pathways and targets are still under investigation .

Properties

Molecular Formula

C21H21FN4O2

Molecular Weight

380.4 g/mol

IUPAC Name

[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C21H21FN4O2/c1-28-18-8-6-17(7-9-18)25-10-12-26(13-11-25)21(27)20-14-19(23-24-20)15-2-4-16(22)5-3-15/h2-9,14H,10-13H2,1H3,(H,23,24)

InChI Key

WWPHPSXAFUJWJH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=NN3)C4=CC=C(C=C4)F

Origin of Product

United States

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